
Ambroxol O-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ambroxol O-glucuronide is a metabolite of ambroxol, a mucolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus . The compound is formed through the glucuronidation of ambroxol, a process that enhances its solubility and facilitates its excretion from the body . This compound has a molecular formula of C19H26Br2N2O7 and a molecular weight of 554.23 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aplicaciones Científicas De Investigación
Pharmacological Properties
Ambroxol is primarily known for its mucolytic properties, which facilitate mucus clearance in respiratory diseases. However, its metabolite, ambroxol O-glucuronide, has been identified as having additional pharmacological benefits:
- Chaperone Activity : this compound enhances the activity of glucocerebrosidase (GCase), an enzyme deficient in Gaucher disease and linked to Parkinson's disease. This chaperone effect helps in proper protein folding and trafficking within cells, potentially mitigating symptoms associated with these diseases .
- Neuroprotective Effects : Recent studies suggest that this compound may play a role in neuroprotection by modulating α-synuclein levels, a protein implicated in neurodegeneration .
Gaucher Disease
Ambroxol has been investigated as a treatment for Gaucher disease due to its ability to enhance GCase activity:
- Clinical Trials : Several clinical trials have demonstrated increased GCase activity in patients treated with ambroxol. For instance, a study involving patients with neuronopathic Gaucher disease reported significant improvements in enzyme activity and clinical symptoms after prolonged ambroxol treatment .
- Safety Profile : Ambroxol is generally well-tolerated, with adverse effects being minimal even at high doses (up to 1.3 g/day) over extended periods .
Parkinson's Disease
Ambroxol's potential as a disease-modifying agent in Parkinson's disease has been explored:
- AMBITIOUS Trial : This ongoing trial aims to assess the impact of ambroxol on cognitive decline in patients with GBA-associated Parkinson's disease. Preliminary findings suggest that ambroxol may slow the progression of cognitive impairment by enhancing GCase levels in the central nervous system .
- Mechanisms of Action : The drug's ability to penetrate the blood-brain barrier allows it to exert effects directly within the central nervous system, making it a promising candidate for neurodegenerative disorders .
Amyotrophic Lateral Sclerosis (ALS)
Ambroxol is being repurposed for ALS treatment due to its effects on lipid metabolism:
- AMBALS Study : This Phase 2 study investigates whether high-dose ambroxol can slow disease progression in newly diagnosed ALS patients. The study will assess various biomarkers and clinical outcomes over a 32-week period .
- Lipid Metabolism Restoration : Research indicates that ambroxol may restore lipid metabolism functions that are disrupted in ALS patients, potentially influencing disease progression positively .
Data Tables
Case Study 1: Gaucher Disease Treatment
A cohort study involving five patients with neuronopathic Gaucher disease treated with ambroxol showed increased GCase activity in lymphocytes and significant clinical improvements over 48 months. The concentration of ambroxol in cerebrospinal fluid was found to be approximately 10%-20% of that in serum, indicating effective CNS penetration .
Case Study 2: Parkinson's Disease Cognitive Decline
In a pilot study assessing ambroxol's effects on cognitive decline among GBA-PD patients, participants exhibited reduced rates of cognitive dysfunction after 12 months of treatment. The study utilized functional MRI and cerebrospinal fluid markers to evaluate neuronal activity changes alongside clinical assessments .
Propiedades
Número CAS |
1241045-91-9 |
---|---|
Fórmula molecular |
C₁₉H₂₆Br₂N₂O₇ |
Peso molecular |
554.23 |
Sinónimos |
trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexylβ-D-glucopyranosiduronic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.